

# Application Notes and Protocols: Adenovirus-Mediated Overexpression of Puma in Cancer Cells

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## Compound of Interest

Compound Name: Puma BH3

Cat. No.: B15582532

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

PUMA (p53 upregulated modulator of apoptosis) is a potent pro-apoptotic protein belonging to the BH3-only subset of the Bcl-2 family.[1][2] Its primary function is to initiate the intrinsic mitochondrial pathway of apoptosis.[3][4] PUMA expression can be induced by a variety of stimuli, including DNA damage, oxidative stress, and growth factor withdrawal, often in a p53-dependent or independent manner.[5][6] In many cancer types, the apoptotic machinery is dysregulated, contributing to tumor progression and resistance to therapy.[5] Overexpression of PUMA has been shown to effectively induce apoptosis in various cancer cell lines and sensitize them to conventional treatments like chemotherapy and radiation.[7][8][9]

Adenoviral vectors are a highly efficient tool for gene delivery to a broad range of both dividing and non-dividing mammalian cells, making them an ideal system for overexpressing PUMA in cancer cells for research and therapeutic development.[10][11] These application notes provide a comprehensive overview and detailed protocols for the use of adenovirus-mediated PUMA overexpression (Ad-PUMA) to induce apoptosis in cancer cells.

## Data Presentation

### Table 1: Effect of Ad-PUMA on Cancer Cell Viability

Cell Line	Cancer Type	Treatment	MOI (Multiplicity of Infection)	Cell Viability (%)	IC50	Reference
KYSE-150	Esophageal	Ad-PUMA	5	~80	-	<a href="#">[7]</a>
Ad-PUMA		50	~40	-	<a href="#">[7]</a>	
Ad-PUMA		500	~20	-	<a href="#">[7]</a>	
KYSE-410	Esophageal	Ad-PUMA	50	~50	-	<a href="#">[7]</a>
Ad-PUMA		500	~25	-	<a href="#">[7]</a>	
KYSE-510	Esophageal	Ad-PUMA	50	~45	-	<a href="#">[7]</a>
Ad-PUMA		500	~20	-	<a href="#">[7]</a>	
YES-2	Esophageal	Ad-PUMA	50	~60	-	<a href="#">[7]</a>
Ad-PUMA		500	~30	-	<a href="#">[7]</a>	
A549	Lung	ZD55-EGFP (Oncolytic Adenovirus)	-	Significant decrease	-	<a href="#">[12]</a>
Hep3B	Liver	Adenovirus	-	Decreased over 7 days	-	<a href="#">[13]</a>
SKOV-3	Ovarian	Adenovirus	-	Decreased over 7 days	-	<a href="#">[13]</a>
BT-474	Breast	Adenovirus	-	Decreased over 7	-	<a href="#">[13]</a>

days

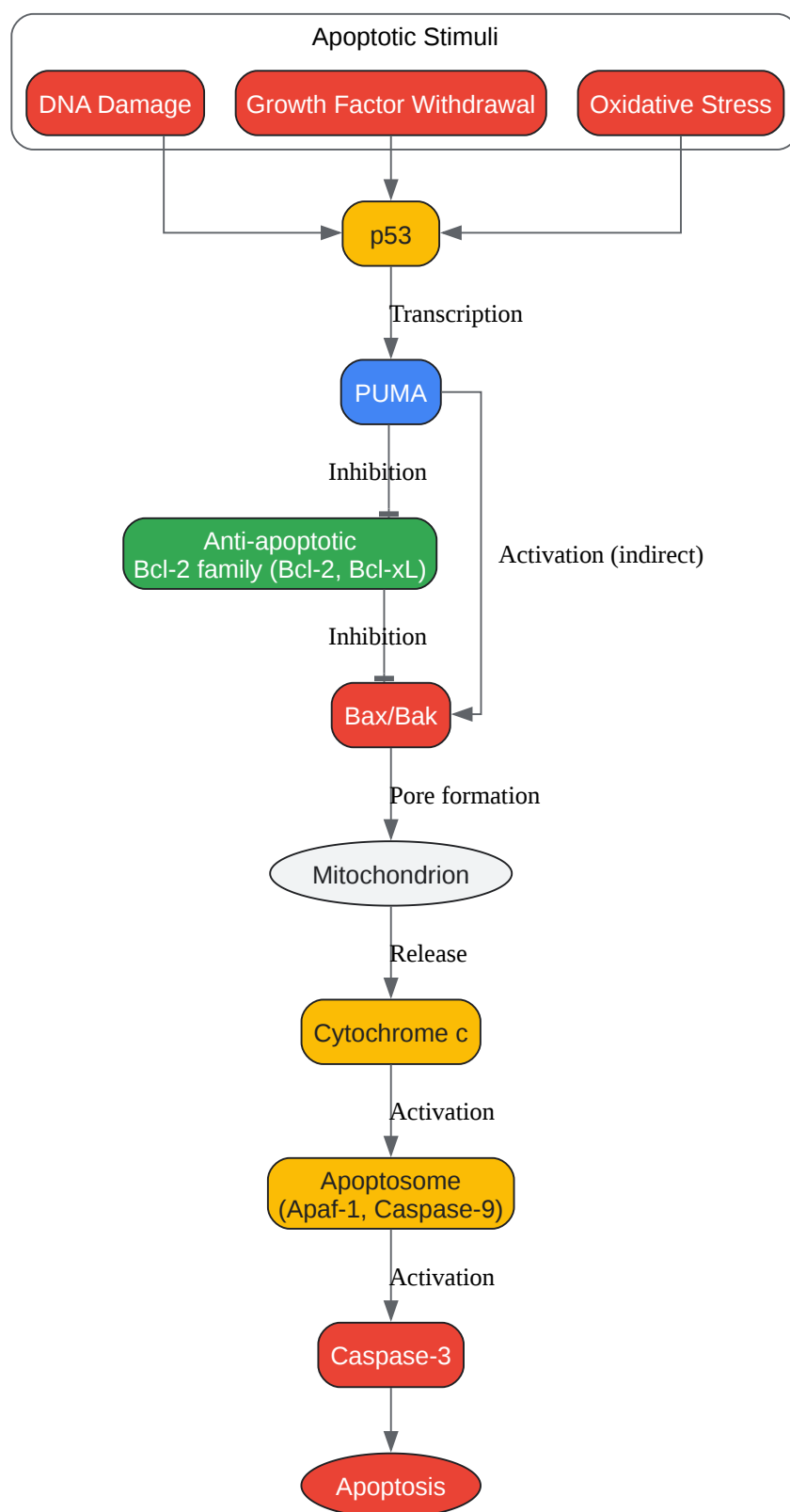
**Table 2: Induction of Apoptosis by PUMA Overexpression**

Cell Line	Cancer Type	Treatment	Apoptotic Cells (%)	Method	Reference
A2780s	Ovarian	hPUMA	40.3	Flow Cytometry (Sub-G1)	<a href="#">[8]</a>
A2780s	Ovarian	pcDNA3.1 (Control)	19.3	Flow Cytometry (Sub-G1)	<a href="#">[8]</a>
A2780s	Ovarian	Control	10.1	Flow Cytometry (Sub-G1)	<a href="#">[8]</a>
MCF-7	Breast	Ad-survivin-PUMA + Radiation	Significantly increased	FCM and TUNEL	<a href="#">[9]</a>

**Table 3: Caspase-3 Activation Following PUMA Overexpression**

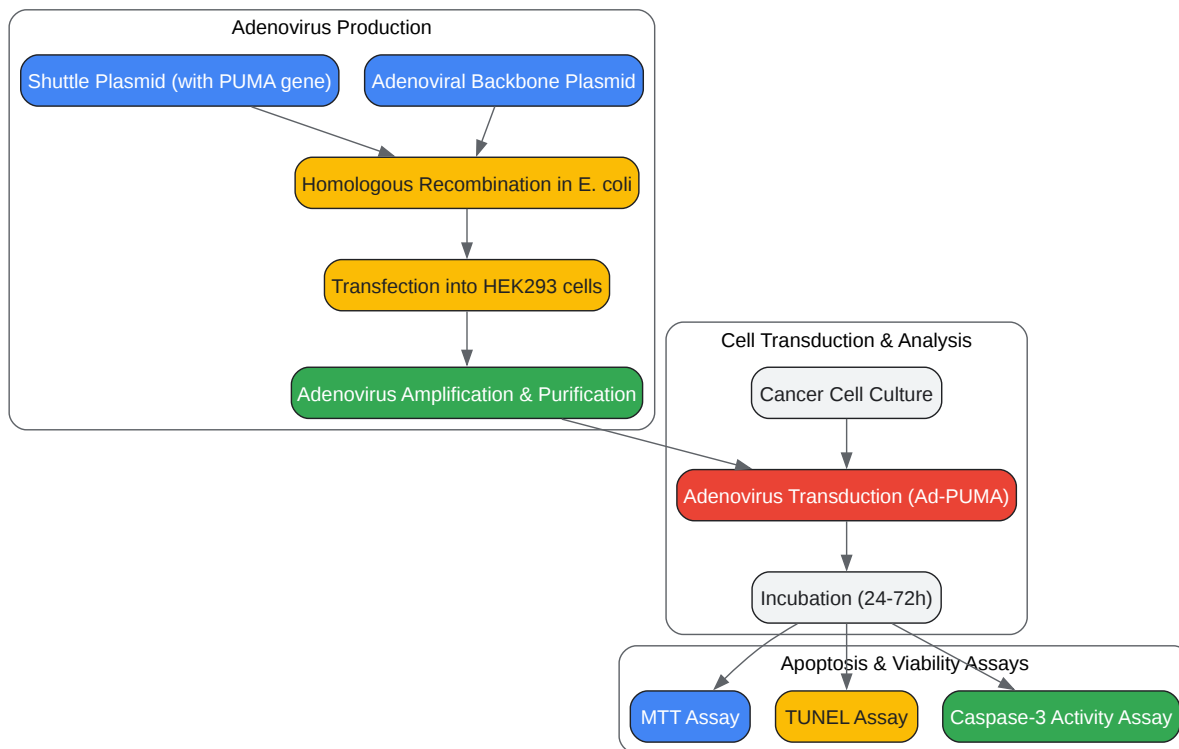
Cell Line	Cancer Type	Treatment	Fold Increase in Caspase-3 Activity	Method	Reference
PC-3	Prostate	pCEP4-HA-PUMA	Increased	ELISA	<a href="#">[6]</a>
p53-silenced PC-3	Prostate	pCEP4-HA-PUMA	Increased	ELISA	<a href="#">[6]</a>
MCF-7	Breast	Ad-survivin-PUMA + Radiation	Significantly increased	Colorimetry	<a href="#">[9]</a>

## Signaling Pathways and Experimental Workflows



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Caption: PUMA-mediated apoptotic signaling pathway.



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